N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea
Overview
Description
N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of immune responses and inflammation.
Biochemical and physiological effects:
N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases such as arthritis and asthma. It has also been found to have antimicrobial properties, which may make it useful in the treatment of bacterial and fungal infections. Additionally, this compound has been found to have potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound has been found to have a variety of biochemical and physiological effects, which may make it useful for studying the mechanisms of various cellular processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea. One direction is to further investigate its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, which may pave the way for its use in clinical settings.
Scientific Research Applications
N-(2,3-dichlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-7-9(19(20)21)5-6-11(8)17-14(22)18-12-4-2-3-10(15)13(12)16/h2-7H,1H3,(H2,17,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVAQHVWEKJUPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(2-methyl-4-nitrophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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